benzyl ((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate
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Overview
Description
Benzyl ((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound with a unique structure that includes an oxirane ring, a phenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyl carbamate with an epoxide, such as 2-methyloxirane, under basic conditions. The reaction proceeds through nucleophilic attack on the epoxide ring, followed by the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carbonyl compounds, diols, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl ((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl ((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it directly coordinates with the catalytic zinc ion, mimicking the binding of bicarbonate . This interaction disrupts the enzyme’s activity, leading to its inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Shares the carbamate moiety but lacks the oxirane and phenyl groups.
2-Methyloxirane: Contains the oxirane ring but lacks the carbamate and phenyl groups.
Phenylpropanolamine: Contains the phenyl and propanol groups but lacks the carbamate and oxirane rings
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H21NO4/c1-20(14-25-20)18(22)17(12-15-8-4-2-5-9-15)21-19(23)24-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,21,23)/t17-,20+/m0/s1 |
InChI Key |
YVLADUHOLDAJKT-FXAWDEMLSA-N |
Isomeric SMILES |
C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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